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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Aminoisophthalic acid (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ).[1][2][3][4] Due to

the limited availability of specific experimental spectral data in public databases, this document

focuses on the predicted spectroscopic properties based on the compound's structure,

alongside detailed experimental protocols for acquiring such data. This guide serves as a

practical resource for researchers involved in the synthesis, analysis, and application of 2-
Aminoisophthalic acid and related compounds, particularly in the fields of materials science

and drug development.

Introduction
2-Aminoisophthalic acid, also known as 2-aminobenzene-1,3-dicarboxylic acid, is an

aromatic compound containing both amino and carboxylic acid functional groups.[1] This

unique substitution pattern makes it a valuable building block in the synthesis of metal-organic

frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate spectroscopic

characterization is crucial for confirming the identity, purity, and structural integrity of this

compound. This guide outlines the expected spectroscopic signatures of 2-Aminoisophthalic
acid in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR)
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spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry

(MS), and provides standardized protocols for these analytical techniques.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Aminoisophthalic
acid. These predictions are based on established principles of spectroscopy and the known

effects of the functional groups present in the molecule.

Predicted FT-IR Spectral Data
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Expected Intensity

3400-3200 N-H Stretch Primary Amine Medium, two bands

3300-2500 O-H Stretch Carboxylic Acid Strong, very broad

3100-3000 C-H Stretch Aromatic Medium to Weak

1710-1680 C=O Stretch Carboxylic Acid Strong

1620-1580 N-H Bend Primary Amine Medium

1600-1450 C=C Stretch Aromatic Ring Medium to Weak

1320-1210 C-O Stretch Carboxylic Acid Strong

1335-1250 C-N Stretch Aromatic Amine Strong

900-675
C-H Bend (out-of-

plane)
Aromatic Strong

Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1267165?utm_src=pdf-body
https://www.benchchem.com/product/b1267165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity
Number of
Protons

Assignment
Predicted J-
coupling (Hz)

~12-13 Singlet (broad) 2H -COOH N/A

~7.5-7.8
Doublet of

doublets
1H Aromatic H (H-5) J ≈ 7-9, J ≈ 1-2

~6.8-7.2
Doublet of

doublets
2H

Aromatic H (H-4,

H-6)
J ≈ 7-9, J ≈ 1-2

~5.0-6.0 Singlet (broad) 2H -NH₂ N/A

Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Carbon Type Assignment

~168-172 Quaternary -COOH (C1, C3)

~145-150 Quaternary C-NH₂ (C2)

~130-135 Tertiary Aromatic CH (C5)

~115-120 Tertiary Aromatic CH (C4, C6)

~110-115 Quaternary
Aromatic C (C-H adjacent to

COOH)

Predicted UV-Vis Spectral Data
Solvent: Methanol or Ethanol
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λ_max_ (nm) Electronic Transition Chromophore

~210-230 π → π Benzene Ring

~250-270 π → π
Benzene Ring with -COOH

substitution

~290-320 n → π* / π → π*
Benzene Ring with -NH₂

substitution

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Interpretation

181 Molecular Ion [M]⁺

164 [M - OH]⁺

163 [M - H₂O]⁺

136 [M - COOH]⁺

118 [M - COOH - H₂O]⁺

92 [C₆H₆N]⁺

Experimental Protocols
The following sections detail the generalized procedures for obtaining the spectroscopic data

for a solid organic compound like 2-Aminoisophthalic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology: KBr Pellet Method

Sample Preparation:
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Thoroughly dry high-purity, spectroscopic grade Potassium Bromide (KBr) to remove any

absorbed water.

In an agate mortar, grind 1-2 mg of the 2-Aminoisophthalic acid sample to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the

sample by grinding until a homogeneous mixture is obtained.

Pellet Formation:

Transfer a portion of the mixture to a pellet die.

Place the die under vacuum to remove entrapped air.

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum using a blank KBr pellet.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology: ¹H and ¹³C NMR

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Aminoisophthalic acid in a suitable deuterated

solvent (e.g., DMSO-d₆, due to the carboxylic acid protons).
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Transfer the solution to a 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, acquire the spectrum with proton decoupling. A longer relaxation delay (e.g.,

2-5 seconds) may be necessary for the observation of quaternary carbons.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Methodology:

Sample Preparation:

Prepare a stock solution of 2-Aminoisophthalic acid of a known concentration in a UV-

grade solvent (e.g., methanol or ethanol).
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Prepare a series of dilutions from the stock solution to determine a concentration that

gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Record a baseline spectrum with the solvent-filled cuvette in both the sample and

reference beams.

Place the sample cuvette in the sample beam and acquire the absorption spectrum over a

wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI)

Sample Introduction:

Introduce a small amount of the solid 2-Aminoisophthalic acid into the mass

spectrometer via a direct insertion probe.

Gently heat the probe to volatilize the sample into the ion source.

Ionization:

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically

70 eV). This will cause the molecules to ionize and fragment.

Mass Analysis:

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).
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The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Visualizations
Experimental Workflow
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Workflow for Spectroscopic Characterization of 2-Aminoisophthalic Acid

Sample Preparation

Spectroscopic Analysis

Data Analysis

Final Characterization

Solid 2-Aminoisophthalic Acid

FT-IR Spectroscopy
(KBr Pellet)

NMR Spectroscopy
(¹H & ¹³C in DMSO-d₆)

UV-Vis Spectroscopy
(in Methanol)

Mass Spectrometry
(EI-MS)

Functional Group
Identification

Structural Elucidation
(C-H Framework)

Electronic Transition
Analysis

Molecular Weight & 
Fragmentation Pattern

Comprehensive
Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 2-Aminoisophthalic acid.
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Conclusion
This technical guide provides a foundational framework for the spectroscopic characterization

of 2-Aminoisophthalic acid. While experimental data is not widely available, the predicted

spectral information, based on fundamental principles, offers valuable insights for researchers.

The detailed experimental protocols provided herein offer a standardized approach to obtaining

high-quality spectroscopic data, which is essential for the rigorous quality control and structural

verification required in drug development and materials science research. The application of

these methods will enable the unambiguous identification and characterization of 2-
Aminoisophthalic acid, facilitating its use in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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